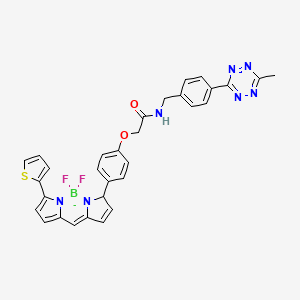
BDP TR methyltetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP TR methyltetrazine is a specialized fluorescent dye used in bioorthogonal chemistry. It is based on the BODIPY (boron-dipyrromethene) structure, known for its bright fluorescence, stability, and good photophysical properties. The methyltetrazine moiety enables it to participate in rapid and selective bioorthogonal reactions, particularly inverse electron demand Diels-Alder (IEDDA) reactions with trans-cyclooctenes (TCOs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
BDP TR methyltetrazine is synthesized by incorporating a methyltetrazine group into a BDP dye linker. The methyltetrazine group is reactive toward trans-cyclooctenes, and the additional methyl on the methyltetrazine enhances the stability of the group .
Industrial Production Methods
This process typically requires high-purity reagents and controlled reaction conditions to ensure the stability and fluorescence properties of the final product .
Chemical Reactions Analysis
Types of Reactions
BDP TR methyltetrazine primarily undergoes inverse electron demand Diels-Alder (IEDDA) reactions with molecules containing TCO groups. This reaction is highly selective and rapid, making it suitable for bioorthogonal applications .
Common Reagents and Conditions
The IEDDA reaction involving this compound typically requires the presence of TCO-containing molecules. The reaction conditions are mild, often performed at room temperature, and do not require any catalysts .
Major Products Formed
The major products formed from the IEDDA reaction between this compound and TCO-containing molecules are stable adducts that retain the fluorescent properties of the BDP dye .
Scientific Research Applications
BDP TR methyltetrazine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cellular Labeling and Imaging: This compound is used for labeling and imaging cells due to its bright fluorescence and stability
Drug Delivery: The compound is used in drug delivery systems to track the distribution and release of drugs in biological systems
Oncotherapy: This compound is used in cancer therapy for targeted imaging and treatment
Bioorthogonal Chemistry: The compound is widely used in bioorthogonal reactions for various applications, including live-cell imaging and diagnostics
Mechanism of Action
BDP TR methyltetrazine exerts its effects through the inverse electron demand Diels-Alder (IEDDA) reaction with TCO-containing molecules. This reaction is highly selective and rapid, allowing for efficient labeling and imaging in biological systems. The methyltetrazine group reacts with the TCO group to form a stable adduct, which retains the fluorescent properties of the BDP dye .
Comparison with Similar Compounds
BDP TR methyltetrazine is unique due to its combination of the BODIPY structure and the methyltetrazine group. Similar compounds include other BODIPY-based dyes and tetrazine-containing compounds. this compound stands out due to its enhanced stability and fluorescence properties .
List of Similar Compounds
- BODIPY FL
- BODIPY TMR
- Tetrazine-PEG
- Tetrazine-Biotin
This compound’s unique combination of properties makes it a valuable tool in scientific research and various applications .
Properties
Molecular Formula |
C31H25BF2N7O2S- |
|---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C31H25BF2N7O2S/c1-20-36-38-31(39-37-20)23-6-4-21(5-7-23)18-35-30(42)19-43-26-12-8-22(9-13-26)27-14-10-24-17-25-11-15-28(29-3-2-16-44-29)41(25)32(33,34)40(24)27/h2-17,27H,18-19H2,1H3,(H,35,42)/q-1 |
InChI Key |
MZDFKWBMDRSAJA-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCC6=CC=C(C=C6)C7=NN=C(N=N7)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















